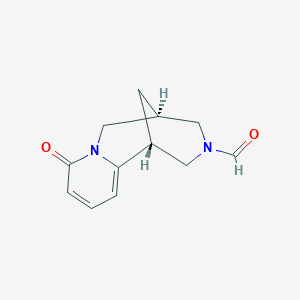

N-ホルミルシチシン

概要

説明

科学的研究の応用

N-ホルミルシチシンには、いくつかの科学研究における応用があります。

作用機序

生化学分析

Biochemical Properties

It has been found that N-Formylcytisine displays significant inhibitory effects on prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play key roles in inflammation and pain.

Cellular Effects

N-Formylcytisine has been found to have significant inhibitory effects on prostaglandin synthesis . Prostaglandins are involved in a variety of cellular processes, including inflammation, pain sensation, and the regulation of hormones that control blood flow and clotting. By inhibiting prostaglandin synthesis, N-Formylcytisine could potentially influence these cellular processes.

Molecular Mechanism

Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this process .

Metabolic Pathways

Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this pathway .

準備方法

N-ホルミルシチシンは、シチシンのN-ホルミル化によって合成できます。 一般的な方法の1つは、シチシンとギ酸無水物を反応させることです . 反応は通常、非水性塩基性条件下で行われ、N-ホルミルシチシンの選択的抽出が可能になります . 工業生産では、多くの場合、Spartium junceum などの植物源からキノリジジンアルカロイドを抽出する方法が用いられます .

化学反応の分析

N-ホルミルシチシンは、さまざまな化学反応を起こします。例えば、

酸化: 過マンガン酸カリウムなどの酸化剤を使用すると、酸化反応が起こり、N-ホルミルシチシンオキシドが生成されます。

還元: 水素化アルミニウムリチウムなどの還元剤を使用すると、還元反応が起こり、還元されたN-ホルミルシチシン誘導体が生成されます。

類似化合物との比較

N-ホルミルシチシンは、シチシンなど、他のキノリジジンアルカロイドに似ています。

シチシン: 両方の化合物は、構造と作用機序が似ていますが、N-ホルミルシチシンは、ホルミル基が1つ追加されているため、生物活性が向上している可能性があります.

N-メチルシチシン: この化合物は、シチシンの別の誘導体であり、ホルミル基の代わりにメチル基が結合しています.

N-ホルミルシチシンは、ユニークなホルミル基を持つことが特徴であり、これが生物活性を高め、治療的用途の可能性を広げていると考えられます .

特性

IUPAC Name |

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQRXYBKKZUSR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967487 | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53007-06-0, 881022-37-3 | |

| Record name | N-Formylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylcytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLCYTISINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

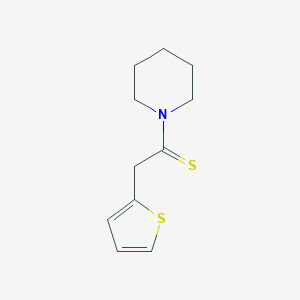

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain (-)-N-Formylcytisine?

A1: (-)-N-Formylcytisine has been identified in various plant species, including Sophora franchetiana [], Euchresta japonica [], Genista tenera [], Maackia amurensis [], Thermopsis lanceolata [], Gonocytisus pterocladus [], Platycelphium vöense [], and Teline maderensis [].

Q2: Can you elaborate on the isolation and purification techniques employed for (-)-N-Formylcytisine?

A2: Researchers have successfully isolated (-)-N-Formylcytisine using various chromatographic techniques. For instance, pH-zone-refining counter-current chromatography proved effective in separating (-)-N-Formylcytisine from other quinolyridine alkaloids in Thermopsis lanceolata seeds []. Additionally, conventional counter-current chromatography with a flow-rate changing strategy was also utilized for its isolation [].

Q3: What is the structural characterization of (-)-N-Formylcytisine?

A3: While the provided abstracts do not delve into the specific spectroscopic data for (-)-N-Formylcytisine, they highlight the use of techniques like IR, NMR, and MS for structural elucidation of this compound and related alkaloids [, , , , , ]. The structure of (-)-N-Formylcytisine is confirmed through comparison with reference compounds and spectral databases []. Further studies have focused on the synthesis and conformational analysis of (-)-N-Formylcytisine, providing insights into its three-dimensional structure and potential influence on its biological activity [, ].

Q4: What analytical methods are commonly used for the detection and quantification of (-)-N-Formylcytisine?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing (-)-N-Formylcytisine in plant extracts [, , , , ]. High-performance liquid chromatography (HPLC) has also been successfully used to determine the content of (-)-N-Formylcytisine and related compounds in Thermopsis lanceolata [].

Q5: Are there any studies on the potential antiviral activity of (-)-N-Formylcytisine?

A5: While the provided abstracts don't directly investigate the antiviral properties of (-)-N-Formylcytisine itself, they highlight the antiviral potential of related alkaloids and extracts from plants containing this compound. For example, alkaloids from Genista tinctoria, including (-)-N-Formylcytisine, demonstrated inhibitory activity against the influenza A (H1N1)pdm09 virus []. Additionally, research on Thermopsis schischkinii alkaloids, a species known to contain similar alkaloids, also explored activity against influenza A(H1N1)pdm09 virus [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)